![molecular formula C18H26N2O4 B2627771 Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate CAS No. 856933-11-4](/img/structure/B2627771.png)
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, also known as 1-boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
Synthesis Analysis
This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Scientific Research Applications
Intermediate in Fentanyl Synthesis
“Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl . Fentanyl is a potent synthetic opioid used for pain management. The compound plays a crucial role in the synthesis of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Control of Illicit Fentanyl Manufacture
This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control to prevent its diversion from licit industry and to seize illicit shipments of these chemicals . This measure helps to mitigate the opioid crisis by making it more challenging for traffickers to source these chemicals for illicit fentanyl manufacture .
Intermediate in Vandetanib Synthesis
“Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate” is a key intermediate in the synthesis of Vandetanib , a medication used for the treatment of certain types of cancer. It is synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLYBIDNSJWLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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